4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, commonly referred to as a pyridazinone derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Compound Overview
The compound is characterized by the following structural features:
- Pyridazinone ring : A heterocyclic structure known for various biological activities.
- Ethoxyphenyl group : Enhances lipophilicity and potentially modulates biological interactions.
- Dimethylamino group : May influence pharmacological properties and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Ring : This can be achieved through cyclization of hydrazine derivatives with diketones or keto acids.
- Introduction of the Ethoxyphenyl Group : Conducted via electrophilic aromatic substitution reactions.
- Attachment of the Dimethylamino and Benzamide Moieties : Coupling reactions using reagents like carbodiimides facilitate this step.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial and fungal strains, suggesting potential as novel antibacterial agents.
Anticancer Properties
The compound has been explored for its anticancer potential. In vitro assays have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HepG2 | 1.30 | Induces apoptosis |
MDA-MB-231 | 2.00 | G1 cell cycle arrest |
A2780 (ovarian) | 1.50 | Apoptosis promotion |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial survival.
- Receptor Interaction : Binding to specific cellular receptors could alter signal transduction pathways critical for cell growth and survival.
- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and immune responses .
Comparative Studies
When compared with other pyridazinone derivatives, such as those with methoxy or chlorophenyl substitutions, this compound exhibits unique potency profiles against certain cancer types and microbial strains. For instance:
Compound Name | Anticancer Activity | Antimicrobial Activity |
---|---|---|
4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)... | High | Moderate |
N-(2-(3-(4-methoxyphenyl)... | Moderate | High |
N-(2-(3-(4-chlorophenyl)... | Low | High |
Case Studies
Recent studies have highlighted the effectiveness of this compound in xenograft models, where it demonstrated significant tumor growth inhibition compared to standard treatments . The findings suggest that it could serve as a lead compound for further development in cancer therapeutics.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-4-30-20-11-7-17(8-12-20)21-13-14-22(28)27(25-21)16-15-24-23(29)18-5-9-19(10-6-18)26(2)3/h5-14H,4,15-16H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKETLPGZMPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.